1-(4-Ethylbenzoyl)piperazine
Description
The Central Role of the Piperazine (B1678402) Scaffold in Heterocyclic Chemistry
The piperazine scaffold is a ubiquitous and privileged structure in medicinal and materials chemistry. researchgate.netnih.gov Its prevalence stems from a combination of desirable physicochemical properties and synthetic accessibility. The piperazine ring can exist in a stable chair conformation and possesses two nitrogen atoms that can be readily functionalized, allowing for the creation of a vast array of derivatives with tailored properties. iucr.orgmdpi.com This structural flexibility and the ability to modulate properties like solubility and basicity make the piperazine scaffold a valuable building block in the design of new molecules. researchgate.net The piperazine moiety is a common feature in numerous biologically active compounds, highlighting its importance in the development of new therapeutic agents. nih.govthieme-connect.comresearchgate.net
Overview of Benzoylpiperazine Derivatives: Structural Significance and Research Interest
Among the various classes of N-acylpiperazines, benzoylpiperazine derivatives have garnered considerable attention. These compounds feature a benzoyl group attached to one of the piperazine nitrogens. The aromatic nature of the benzoyl group, coupled with the potential for substitution on the phenyl ring, provides a platform for fine-tuning the electronic and steric properties of the molecule. mdpi.com Research into benzoylpiperazine derivatives has explored their conformational behavior, which is influenced by the restricted rotation around the amide bond. researchgate.net This structural feature can lead to the existence of different conformers at room temperature, a factor that can be critical in molecular recognition and biological activity. researchgate.net The synthesis of these derivatives is often straightforward, typically involving the reaction of a piperazine with a substituted benzoyl chloride. mdpi.com
Current Research Landscape and Academic Focus on 1-(4-Ethylbenzoyl)piperazine
Within the broader family of benzoylpiperazine derivatives, the specific compound this compound has emerged as a subject of academic and commercial interest. This molecule is characterized by an ethyl group at the para-position of the benzoyl ring. While detailed research findings on its specific applications are often proprietary or part of ongoing studies, its availability from chemical suppliers indicates its use in research and development. glpbio.comfluorochem.co.ukbldpharm.comsigmaaldrich.com The presence of the ethyl group can influence the lipophilicity and metabolic stability of the compound, potentially impacting its pharmacokinetic profile in biological systems. Studies on related N-acylpiperazine structures have investigated their potential as antagonists for certain receptors, though specific data for the 4-ethylbenzoyl derivative is not extensively published in public-domain literature. acs.org The primary focus of publicly available information revolves around its synthesis, characterization, and its role as a building block in the creation of more complex molecules. up.ac.zaresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(4-ethylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O/c1-2-11-3-5-12(6-4-11)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 |
InChI Key |
FPYQUYNXGBEELR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Ethylbenzoyl Piperazine and Analogues
Strategic Approaches to N-Benzoylpiperazine Synthesis
The creation of the amide bond between a piperazine (B1678402) ring and a benzoyl group is the key transformation in the synthesis of 1-(4-ethylbenzoyl)piperazine. Several strategic approaches have been developed to achieve this efficiently.
Amide Coupling Reactions for Constructing the Benzoyl Moiety
Amide coupling reactions represent a fundamental method for forming the benzoyl moiety on the piperazine nucleus. This approach typically involves the reaction of piperazine with a carboxylic acid (e.g., 4-ethylbenzoic acid) that has been activated by a coupling reagent. A variety of coupling reagents are available, each with its own mechanism and optimal conditions. researchgate.net
Commonly used carbodiimide (B86325) reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). fishersci.co.ukpeptide.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic nitrogen of the piperazine. fishersci.co.uk To enhance efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comnih.govnih.gov
Other powerful coupling agents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. nih.govacs.org These reagents are known for their high efficiency and rapid reaction times, often requiring a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction. fishersci.co.ukijpsr.com For instance, the coupling of various acids with piperazine derivatives has been successfully achieved using HATU and DIPEA in a solvent like DMF. ijpsr.com
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive/Base | Typical Solvent | Key Advantages |
|---|---|---|---|
| EDC | HOBt, DIPEA | CH₂Cl₂, CH₃CN, DMF | Water-soluble byproducts, versatile. nih.gov |
| DCC | HOBt, DMAP | CH₂Cl₂ | Inexpensive, effective. fishersci.co.uk |
| HATU | DIPEA, TEA | DMF | High efficiency, fast reactions, low racemization. fishersci.co.ukacs.orgijpsr.com |
| PyBOP | DIPEA | DMF | Effective for challenging couplings. peptide.comnih.gov |
Nucleophilic Acyl Substitution Pathways in Piperazine Functionalization
The most direct and widely used method for synthesizing N-benzoylpiperazines is through nucleophilic acyl substitution. This pathway involves the reaction of piperazine with a reactive carboxylic acid derivative, most commonly an acyl chloride like 4-ethylbenzoyl chloride. The reaction proceeds via the nucleophilic attack of the piperazine's secondary amine on the electrophilic carbonyl carbon of the acyl chloride. smolecule.com
The reaction of piperazine with benzoyl chloride can sometimes lead to the formation of both mono- and di-substituted products. muni.cz Controlling the stoichiometry, with an excess of piperazine, can favor the formation of the desired mono-acylated product, this compound. nih.gov
Multi-Component Reaction Strategies for Derivatization
Multi-component reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, offer a highly efficient route to diverse piperazine derivatives. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for this purpose. rsc.orgresearchgate.netbeilstein-journals.org
The Ugi four-component reaction (U-4CR) brings together a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.orgacs.org By using a bifunctional starting material like N-alkylethylenediamine, the Ugi reaction can be adapted to synthesize piperazine-2-carboxamides directly. thieme-connect.com Post-condensation transformations of Ugi products provide another versatile route to highly functionalized piperazine scaffolds. nih.gov
The Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. ambeed.comnih.gov While less common for direct piperazine synthesis, its products can serve as intermediates for further derivatization into complex heterocyclic structures. beilstein-journals.org These MCR strategies are prized for their atom economy and ability to rapidly generate libraries of structurally diverse compounds from simple precursors. nih.gov
Optimization of Synthetic Protocols for this compound
Influence of Reaction Conditions and Parameters on Yield and Purity
Several parameters critically affect the outcome of the N-benzoylation of piperazine.
Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like THF and acetonitrile (B52724) have been shown to improve reactivity in acylation reactions compared to less polar solvents like DCM. The solvent's ability to dissolve reactants while facilitating the desired chemical transformation is key.
Temperature: Reaction temperature is a crucial parameter. For the acylation of piperazine with benzoyl chloride, reactions are often initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature. However, some methods may employ elevated temperatures to drive the reaction to completion. smolecule.com
Base: The selection of a base is vital for neutralizing the acid byproduct. Organic bases like triethylamine (B128534) (TEA) or DIPEA are commonly used. unipa.it The strength and steric properties of the base can influence the reaction's efficiency and selectivity.
Stoichiometry and Addition Sequence: To prevent the formation of the undesired 1,4-dibenzoylpiperazine, a molar excess of piperazine is often used. nih.gov Alternatively, a slow, controlled addition of the acylating agent to the piperazine solution can maintain a high concentration of the amine relative to the electrophile, favoring mono-substitution. sit.edu.cn
Table 2: Effect of Reaction Parameters on Piperazine Acylation
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Reference |
|---|---|---|---|---|---|
| Solvent | Dichloromethane (B109758) (DCM) | 78% Yield | Tetrahydrofuran (B95107) (THF) | 83% Yield | |
| Base | Inorganic Base (e.g., NaOH) | Lower Efficiency | Triethylamine (TEA) | Higher Efficiency | |
| Temperature | Room Temperature | Slower Reaction | Reflux | Faster Reaction | |
| Reagent Addition | Rapid Addition | Increased Di-substitution | Slow/Dropwise Addition | Favors Mono-substitution | nih.govsit.edu.cn |
Catalytic Systems in Benzoylation of Piperazines
Catalysts can significantly accelerate the rate of benzoylation and improve reaction efficiency under milder conditions.
4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions. rsc.orgnbinno.com It operates by reacting with the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the piperazine amine than the original acylating agent, thus speeding up the reaction. bham.ac.uk DMAP is particularly useful for acylating sterically hindered substrates. nbinno.comresearchgate.net
In recent years, various metal-based catalysts have also been explored. For instance, copper(II), aluminum(III), or cerium(III) ions supported on a resin have been shown to effectively catalyze the mono-N-substitution of piperazine. muni.cz These catalysts can activate the electrophilic reagent, facilitating the reaction with the less reactive piperazin-1-ium (B1237378) cation, which can be formed in situ to promote mono-substitution. muni.czresearchgate.net Photocatalysis using iridium-based catalysts has also emerged as a modern method for the functionalization of piperazine rings. gyanvihar.org
Strategies for Enhanced Reaction Efficiency and Selectivity
Achieving high efficiency and selectivity is paramount in the synthesis of this compound. Key strategies to achieve this include careful selection of reagents, catalysts, and reaction conditions.
Stepwise Acylation and Protecting Groups: A primary challenge in the synthesis of monosubstituted piperazines is preventing the formation of the 1,4-disubstituted product. researchgate.net A common strategy to achieve mono-acylation is the use of a large excess of piperazine. However, this is not atom-economical and complicates purification. A more refined approach involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to temporarily block one of the nitrogen atoms in piperazine. chemicalbook.com This allows for the selective acylation of the unprotected nitrogen, followed by deprotection to yield the desired monosubstituted product. chemicalbook.com Another method involves the ionic immobilization of the diamine on a solid support, allowing for selective acylation, followed by liberation of the product. colab.ws
Catalyst and Coupling Agent Selection: The choice of catalyst and coupling agent can significantly impact reaction efficiency. While the use of acyl chlorides is common, alternative methods employing coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-Hydroxysuccinimide (NHS) can facilitate the amide bond formation under milder conditions with fewer side reactions. Microwave-assisted synthesis has also been shown to enhance reaction rates and yields for the acylation of piperazine derivatives.
Control of Reaction Conditions: Temperature and solvent play crucial roles in reaction outcomes. Low temperatures are often employed during the addition of the acylating agent to control the exothermic nature of the reaction and minimize side product formation. The choice of an appropriate solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is critical for ensuring the solubility of reactants and facilitating the reaction.
Green Chemistry Principles in the Synthesis of this compound and its Derivatives
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. rasayanjournal.co.inijarsct.co.in This involves the use of sustainable materials, the reduction of waste, and the design of energy-efficient processes.
Exploration of Sustainable Solvent Systems (e.g., solvent-free conditions, bio-based solvents)
Traditional amide synthesis often relies on hazardous organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). nsf.govucl.ac.uk Research is actively exploring greener alternatives.
Solvent-Free Synthesis: Performing reactions under solvent-free conditions is a highly desirable green chemistry approach as it eliminates solvent waste. semanticscholar.orgnih.govrsc.org For amide synthesis, methods such as triturating the reactants and then heating them directly have been reported to be effective. semanticscholar.orgresearchgate.net Boric acid has been used as a catalyst in such solvent-free amidations. semanticscholar.orgresearchgate.net
Bio-based Solvents: Bio-based solvents, derived from renewable resources like plants, offer a more sustainable alternative to petroleum-based solvents. numberanalytics.comacsgcipr.orgchemistryforsustainability.org Examples of bio-based solvents that have been investigated for amide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and dihydrolevoglucosenone (Cyrene). nih.govacs.orgrsc.org These solvents are often biodegradable and have lower toxicity profiles. wiley.com Water is also being increasingly explored as a green solvent for amide bond formation, offering significant environmental and safety advantages. nsf.govacs.org
Table 1: Examples of Green Solvents for Amide Synthesis
| Solvent Name | Type | Source | Key Advantages |
|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Derived from furfural (B47365) or levulinic acid rsc.org | Renewable, can be a suitable alternative to DMF and DCM rsc.org |
| Cyclopentyl methyl ether (CPME) | Bio-based | Greener and safer alternative to many traditional organic solvents nih.gov | |
| Dihydrolevoglucosenone (Cyrene) | Bio-based | Biodegradable, effective substitute for DMF and NMP rsc.org |
Atom Economy and Reaction Pathway Design for Waste Minimization
Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. researchgate.net Traditional amide synthesis often suffers from poor atom economy due to the use of stoichiometric activating reagents that generate significant waste. chinesechemsoc.org
Catalytic Dehydrogenative Coupling: Dehydrogenative coupling reactions, which form the amide bond directly from alcohols and amines with the liberation of hydrogen gas, are highly atom-economical. rsc.org Ruthenium-based catalysts have shown promise in this area, although challenges with catalyst efficiency and loading remain. rsc.org
In Situ Activation: Another strategy to improve atom economy is the in-situ activation of carboxylic acids. For instance, using acetylenes as coupling reagents in the presence of a ruthenium catalyst allows for the formation of amides with volatile byproducts like acetaldehyde (B116499) or ethyl acetate, which are easier to remove and manage. nih.gov
Investigation of Reaction Mechanisms for 1 4 Ethylbenzoyl Piperazine Formation
Mechanistic Elucidation of Amide Bond Formation via Acyl Transfer
The most common and direct method for synthesizing 1-(4-ethylbenzoyl)piperazine is through the nucleophilic acyl substitution reaction between piperazine (B1678402) and an activated derivative of 4-ethylbenzoic acid, typically 4-ethylbenzoyl chloride. researchgate.net This reaction is a classic example of acyl transfer.
The mechanism proceeds in two principal steps:
Nucleophilic Attack: The reaction initiates with one of the secondary amine nitrogens of the piperazine ring acting as a nucleophile. It attacks the electrophilic carbonyl carbon of 4-ethylbenzoyl chloride. mdpi.com This leads to the breaking of the carbonyl (C=O) pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged oxygen. This initial step results in the formation of a transient tetrahedral intermediate. beilstein-journals.org
Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond. Concurrently, the most stable leaving group, the chloride ion (Cl⁻), is expelled.
To drive the reaction to completion, a base such as triethylamine (B128534) (TEA) or potassium carbonate is typically added. mdpi.com The base serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct from the proton of the reacting piperazine nitrogen and the expelled chloride ion. This prevents the protonation of the remaining piperazine starting material, which would render it non-nucleophilic and halt the reaction. Given the symmetry of piperazine, a common side-product is the disubstituted 1,4-bis(4-ethylbenzoyl)piperazine, the formation of which can be controlled by adjusting the stoichiometry of the reactants. nih.gov
Alternative methods for amide bond formation involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 4-ethylbenzoic acid. beilstein-journals.orgnih.gov In these cases, the carboxylic acid is first activated by the coupling agent to form a highly reactive intermediate (e.g., an O-acylisourea), which is then readily attacked by the piperazine nucleophile.
Identification and Characterization of Reaction Intermediates
The identification of reaction intermediates is crucial for a complete mechanistic understanding. In the context of the reaction between piperazine and 4-ethylbenzoyl chloride, the key intermediate is the tetrahedral intermediate .
Structure: This intermediate features a central carbon atom bonded to four single substituents: the ethyl-substituted phenyl ring, the oxygen anion, the chloride atom, and the piperazine moiety.
Direct spectroscopic observation and isolation of this tetrahedral intermediate are exceptionally challenging due to its transient nature; it exists for only a fraction of a second before collapsing to form the final product. Its existence is largely inferred from kinetic data and analogy to countless other well-studied nucleophilic acyl substitution reactions.
In syntheses employing coupling agents, other distinct intermediates are formed. For example, when using carbodiimides (like DCC or EDCI), an O-acylisourea intermediate is generated. nih.gov This species is highly activated towards nucleophilic attack by the piperazine amine. While no specific studies have isolated and characterized these intermediates for the precise synthesis of this compound, their role is well-established in peptide and amide synthesis. beilstein-journals.org
Furthermore, dynamic NMR studies on related N-benzoylpiperazine products have been conducted to characterize conformers that arise from the restricted rotation around the newly formed amide (C-N) bond, which exhibits partial double-bond character. beilstein-journals.org While this pertains to the conformation of the product, it underscores the structural rigidity introduced by the amide bond formation.
Kinetic Studies and Reaction Rate Determination
While specific rate constants and reaction orders for the synthesis of this compound are not extensively documented in publicly available literature, the qualitative factors influencing the reaction rate are well understood from the general principles of nucleophilic acyl substitution. The reaction using 4-ethylbenzoyl chloride is typically very rapid. beilstein-journals.org
The rate of formation is dependent on several key factors, which can be summarized as follows:
| Factor | Effect on Reaction Rate | Rationale |
| Nature of the Acylating Agent | Acyl Chloride > Carboxylic Acid + Coupling Agent > Carboxylic Acid | The electrophilicity of the carbonyl carbon is highest in the acyl chloride, making it the most reactive and leading to the fastest reaction. |
| Concentration of Reactants | Increased concentration leads to a higher reaction rate. | Higher concentrations increase the frequency of molecular collisions between piperazine and the acylating agent, consistent with rate-law predictions. |
| Temperature | Increased temperature generally increases the reaction rate. | Provides molecules with sufficient kinetic energy to overcome the activation energy barrier. However, it must be controlled to prevent side reactions. |
| Solvent | Aprotic solvents (e.g., DCM, THF) are preferred. | Aprotic solvents effectively dissolve the reactants without interfering with the nucleophile. Protic solvents could solvate and deactivate the piperazine nucleophile. |
| Steric Hindrance | Minimal steric hindrance in piperazine and the benzoyl group favors a faster reaction. | Unsubstituted piperazine and the para-position of the ethyl group on the benzoyl ring present low steric hindrance at the reaction centers. |
| Presence of Base | Essential for reactions involving acyl chlorides. | The rate would drop significantly without a base, as the HCl byproduct would protonate and deactivate the piperazine nucleophile. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(4-Ethylbenzoyl)piperazine, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a full structural assignment.
While specific spectral data for this compound is not extensively detailed in publicly available literature, the expected spectral features can be inferred from the analysis of closely related N-benzoylpiperazine structures.
Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants
A ¹H NMR spectrum of this compound would provide critical information. The number of signals corresponds to the number of non-equivalent protons, their integration reveals the ratio of protons, the chemical shift (δ) indicates the electronic environment, and the splitting pattern (multiplicity), governed by coupling constants (J), reveals neighboring protons.
Aromatic Protons: The 4-ethylbenzoyl group would show two distinct signals in the aromatic region, appearing as doublets due to coupling with each other.
Ethyl Group Protons: The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons (coupled to the methyl protons) and a triplet for the methyl (-CH₃) protons (coupled to the methylene protons).
Piperazine (B1678402) Protons: The eight protons of the piperazine ring are expected to show complex signals. Due to restricted rotation around the amide (C-N) bond and potential chair-to-chair interconversion of the piperazine ring, these protons can become non-equivalent, leading to multiple broad or distinct signals. google.com The exact chemical shifts would be sensitive to the solvent and temperature.
Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on the analysis of analogous compounds.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H (ortho to C=O) | ~7.4 | d | ~8.0 |
| Aromatic-H (meta to C=O) | ~7.2 | d | ~8.0 |
| Piperazine-H (adjacent to C=O) | ~3.8 (broad) | m | - |
| Piperazine-H (adjacent to NH) | ~3.0 (broad) | m | - |
| Ethyl-CH₂ | ~2.7 | q | ~7.6 |
| Ethyl-CH₃ | ~1.2 | t | ~7.6 |
Carbon (¹³C) NMR Analysis: Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbon: The amide carbonyl carbon (C=O) would appear at a characteristic downfield shift (~170 ppm).
Aromatic Carbons: The substituted benzene (B151609) ring would show several signals, with the carbon attached to the ethyl group and the carbon attached to the carbonyl group having distinct chemical shifts from the protonated aromatic carbons.
Piperazine Carbons: The carbon atoms of the piperazine ring would likely show broadened signals or multiple signals at room temperature due to the conformational dynamics mentioned previously.
Ethyl Carbons: The two carbons of the ethyl group would be found in the upfield, aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on the analysis of analogous compounds.
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~170 |
| Aromatic C (quaternary, C-CO) | ~135 |
| Aromatic C (quaternary, C-CH₂CH₃) | ~145 |
| Aromatic CH | ~127-129 |
| Piperazine C (adjacent to C=O) | ~42-48 (broad) |
| Piperazine C (adjacent to NH) | ~46 (broad) |
| Ethyl-CH₂ | ~29 |
| Ethyl-CH₃ | ~15 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. This would confirm the coupling between the ortho and meta protons on the aromatic ring, the methylene and methyl protons of the ethyl group, and within the piperazine ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for identifying connectivity between different functional groups, for example, showing a correlation from the aromatic protons ortho to the carbonyl group to the carbonyl carbon itself, thus connecting the benzoyl moiety to the piperazine ring.
Conformational Analysis in Solution via NMR
N-acylated piperazines, including this compound, exhibit complex conformational behavior in solution. This arises primarily from two phenomena:
Restricted Amide Bond Rotation: The C-N bond of the amide has a partial double bond character, which restricts rotation. This can lead to the existence of two distinct rotational isomers (rotamers), often referred to as syn and anti. google.com
Piperazine Ring Inversion: The piperazine ring typically adopts a chair conformation. The interconversion between the two possible chair forms can be slow on the NMR timescale. google.com
These dynamic processes often result in the broadening of NMR signals at room temperature. Temperature-dependent NMR studies can be used to study these dynamics. At low temperatures, the interconversion processes slow down, and separate signals for each conformer may be observed. google.com Conversely, at higher temperatures, the rotation and inversion become rapid, leading to sharper, averaged signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₃H₁₈N₂O), the expected exact mass can be calculated. Techniques like Electrospray Ionization (ESI) would typically produce the protonated molecule [M+H]⁺.
Table 3: HRMS Data for this compound
| Species | Formula | Calculated Exact Mass |
|---|---|---|
| [M] | C₁₃H₁₈N₂O | 218.14191 |
| [M+H]⁺ | C₁₃H₁₉N₂O⁺ | 219.14919 |
The observation of an ion with a mass-to-charge ratio corresponding to this calculated value, within a very small margin of error (typically <5 ppm), would confirm the elemental composition of the molecule.
Fragmentation Pathway Interpretation
Mass spectrometry provides critical insights into the molecular structure of this compound by analyzing its fragmentation pattern upon ionization. The fragmentation of piperazine analogues is influenced by the linkage between the piperazine and benzene rings. xml-journal.net In the case of this compound, which is a phenylpiperazine derivative, the bonds most susceptible to cleavage are the C-N bonds connecting the piperazine ring to the benzoyl group and the C-N bonds within the piperazine ring itself. xml-journal.net
Under collision-induced dissociation (CID) in positive ion mode, the protonated molecule [M+H]⁺ undergoes fragmentation. Common fragment ions observed for phenylpiperazines include those at m/z 119, m/z 70, and m/z 56. xml-journal.net The fragmentation pathways for similar piperazine derivatives often involve the loss of specific moieties, leading to the formation of characteristic ions that help in confirming the structure. preprints.org For instance, the cleavage of the bond between the cyclohexyl ring and the carbon skeleton has been observed in related compounds. preprints.org
Table 1: Predicted Fragmentation Ions of this compound
| m/z | Proposed Fragment |
|---|---|
| 219.15 | [M+H]⁺ |
| 147.08 | [C₉H₁₁O]⁺ (4-ethylbenzoyl cation) |
| 119.09 | [C₈H₇O]⁺ (ethylphenyl cation) |
| 85.09 | [C₅H₉N₂]⁺ (piperazine ring fragment) |
| 77.04 | [C₆H₅]⁺ (phenyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Modes of the Amide and Aromatic Moieties
The IR spectrum of this compound would exhibit distinct absorption bands corresponding to the vibrations of its amide and aromatic components. The C=O stretching vibration of the tertiary amide is a prominent feature, typically appearing in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide group would also be present. up.ac.za
The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically produce bands in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene ring will also influence the spectrum, with specific bands appearing in the fingerprint region (below 1500 cm⁻¹) that can help confirm the 1,4-disubstitution.
The piperazine ring itself contributes to the spectrum with its C-H and C-N stretching and bending vibrations. The C-H stretching vibrations of the methylene groups in the piperazine ring are expected between 2800 and 3000 cm⁻¹.
Table 2: Predicted IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (Ethyl & Piperazine) |
| 1680-1630 | C=O Stretch | Amide |
| 1600-1400 | C=C Stretch | Aromatic |
| 1475-1445 | CH₂ Bend | Piperazine |
| 1370-1350 | C-N Stretch | Amide |
Note: These are predicted frequency ranges based on typical values for the respective functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Chromophore Analysis and Electronic Absorption Properties
The primary chromophore in this compound is the 4-ethylbenzoyl group. The benzene ring and the carbonyl group are the key components responsible for absorbing UV radiation. The presence of the benzene ring leads to π → π* transitions, which are typically observed at shorter wavelengths. biointerfaceresearch.com The carbonyl group also exhibits n → π* transitions, although these are generally weaker and may be observed at longer wavelengths.
The substitution of the ethyl group on the benzene ring can cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzoylpiperazine. The UV-Vis spectrum of similar piperazine derivatives shows absorption peaks that can be attributed to these electronic transitions. biointerfaceresearch.com For example, a related ligand with a benzene ring showed an absorption peak at a higher wavelength (252 nm). biointerfaceresearch.com
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Wavelength (λmax, nm) | Type of Transition | Chromophore |
|---|---|---|
| ~200-220 | π → π* | Benzene Ring |
| ~250-270 | π → π* | Benzoyl Group |
Note: These are predicted absorption maxima based on the electronic transitions of similar chromophores.
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, including precise measurements of bond lengths, bond angles, and torsional angles.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
While specific crystallographic data for this compound was not found in the search results, data from similar piperazine derivatives can provide valuable insights into its expected solid-state conformation. rsc.orgrsc.org In related structures, the piperazine ring typically adopts a chair conformation. iucr.org
Table 4: Expected Bond Parameters for this compound Based on Similar Structures
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length (Å) | C=O | ~1.23 |
| Bond Length (Å) | C(carbonyl)-N(piperazine) | ~1.35 |
| Bond Length (Å) | C(aromatic)-C(carbonyl) | ~1.50 |
| Bond Angle (°) | O=C-N | ~122 |
| Bond Angle (°) | C(aromatic)-C(carbonyl)-N | ~118 |
Note: These are expected values based on crystallographic data of analogous compounds.
Analysis of Crystal Packing and Intermolecular Interactions in the Solid State
The solid-state arrangement of molecules, or crystal packing, is dictated by a variety of intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking. For this compound, the presence of a secondary amine in the piperazine ring, a carbonyl group, and an aromatic ring suggests that these interactions play a crucial role in its crystal lattice.
Hydrogen Bonding: The most significant intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding involving the secondary amine (N-H) of the piperazine ring. This N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the tertiary nitrogen of the piperazine ring can act as hydrogen bond acceptors. In the crystal structures of many mono-N-substituted piperazines, extensive networks of N-H···O and N-H···N hydrogen bonds are observed, often leading to the formation of chains or dimeric motifs. For instance, in related benzoylpiperazine structures, the formation of centrosymmetric dimers via N-H···O hydrogen bonds is a common packing feature.
The conformation of the piperazine ring, which typically adopts a chair conformation, also influences the crystal packing. The orientation of the bulky 4-ethylbenzoyl substituent (equatorial versus axial) will have a significant impact on the steric hindrance and the ability of molecules to pack efficiently.
Computational Chemistry and Theoretical Investigations of 1 4 Ethylbenzoyl Piperazine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a wide range of molecular characteristics with a high degree of accuracy.
Density Functional Theory (DFT) has become a standard and cost-effective method for the geometric optimization of various compounds. researchgate.net It is a reliable approach for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For piperazine (B1678402) and its derivatives, DFT calculations, often using functionals like B3LYP, have been shown to provide geometric parameters, such as bond lengths and angles, that are in excellent agreement with experimental data. researchgate.net The optimized structure is confirmed to be a true minimum on the potential energy surface by performing a frequency analysis, where the absence of any imaginary frequencies indicates a stable conformation. researchgate.net
Vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra. kit.edu This allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net For instance, the characteristic stretching and bending vibrations of the various functional groups within 1-(4-Ethylbenzoyl)piperazine, such as the C=O, C-N, C-H, and N-H bonds, can be theoretically predicted. researchgate.netresearchgate.net Studies on similar piperidine-containing molecules have demonstrated the superior performance of the B3LYP functional over other methods for accurately predicting molecular vibrational frequencies. researchgate.net
Below is a representative table of theoretically calculated vibrational frequencies for key functional groups that would be expected in this compound, based on data from related structures.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| N-H (piperazine) | Symmetric Stretch | ~3255 |
| C=O (benzoyl) | Stretch | ~1650 - 1700 |
| C-H (aromatic) | Stretch | ~3000 - 3100 |
| C-H (aliphatic) | Stretch | ~2850 - 2960 |
| C-N (piperazine) | Stretch | ~1100 - 1200 |
| CH₂ (piperazine) | Scissoring | ~1450 - 1475 |
This table is illustrative and actual values would require specific DFT calculations for this compound.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory - MP2), are based on first principles without the use of empirical parameters. sioc-journal.cnscience.gov While computationally more demanding than DFT, they can offer higher accuracy for certain molecular properties. sioc-journal.cn These methods have been successfully applied to study the molecular structure and vibrational frequencies of heterocyclic compounds like benzimidazole (B57391) and piperidine. researchgate.netresearchgate.net Comparing results from ab initio calculations with those from DFT and experimental data allows for a comprehensive validation of the theoretical models. researchgate.net For instance, while DFT methods like B3LYP often provide excellent geometric and vibrational data, ab initio calculations can serve as a benchmark for electronic properties. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org These orbitals are crucial in determining a molecule's chemical reactivity and its electronic and optical properties. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. researchgate.net A larger gap suggests higher kinetic stability and lower chemical reactivity, whereas a smaller gap points to a more reactive molecule. researchgate.netresearchgate.net For aryl piperazine derivatives, the HOMO-LUMO energy gap has been calculated using DFT methods to assess their reactivity. researchgate.net An analysis of this compound would likely show the HOMO localized on the electron-rich ethylbenzoyl group and the piperazine nitrogen atoms, while the LUMO would be distributed over the benzoyl portion of the molecule.
The following table illustrates typical HOMO, LUMO, and energy gap values for a related aryl sulfonyl piperazine derivative, calculated at the DFT/B3LYP level.
| Parameter | Energy (eV) |
| E(HOMO) | -6.5 to -7.0 |
| E(LUMO) | -1.5 to -2.0 |
| HOMO-LUMO Gap (ΔE) | ~5.0 |
These values are for a related compound and serve as an example. Specific calculations are needed for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). rsc.orgnih.gov
For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic interaction. researchgate.net Conversely, the hydrogen atom on the secondary amine of the piperazine ring (N-H) would represent a region of positive potential, indicating it as an electrophilic center. researchgate.net The aromatic ring will also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-systems. rsc.org Such analyses have been performed on similar aryl piperazine and benzoyl-containing molecules to understand their intermolecular interactions. researchgate.netuliege.be
Analysis of Intermolecular Interactions and Non-Covalent Forces
The way molecules interact with each other governs their macroscopic properties, such as crystal packing and solubility. Computational methods can provide detailed insights into these non-covalent interactions.
Hydrogen bonding is a critical intermolecular force that can significantly influence the structure and properties of molecules containing N-H or O-H groups. usp.br In the solid state of this compound, it is highly probable that the N-H group of the piperazine ring acts as a hydrogen bond donor, while the carbonyl oxygen of the benzoyl group on a neighboring molecule acts as a hydrogen bond acceptor. researchgate.net This would lead to the formation of hydrogen-bonded chains or networks, which are crucial for the stability of the crystal lattice. researchgate.net
Hirshfeld Surface Analysis for Interatomic Contacts
Hirshfeld surface (HS) analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. iucr.orgnih.gov By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of how molecules pack together. The dnorm map uses a color scale where red indicates contacts shorter than the van der Waals radii (close contacts), white represents contacts approximately equal to the van der Waals radii, and blue signifies longer contacts. iucr.org
For piperazine derivatives, Hirshfeld analysis typically reveals a variety of significant interatomic contacts that stabilize the crystal structure. The analysis involves generating two-dimensional fingerprint plots from the Hirshfeld surface, which summarize the distribution of different types of intermolecular contacts. nih.govnih.gov
Studies on structurally similar piperazine-containing compounds show that the most significant contributions to the crystal packing come from specific types of interactions. iucr.orgiucr.org These interactions are quantified as a percentage of the total Hirshfeld surface area for each contact type.
Table 1: Typical Intermolecular Contacts and Their Contributions for Piperazine Derivatives from Hirshfeld Surface Analysis
| Contact Type | Description | Typical Percentage Contribution |
| H···H | Interactions between hydrogen atoms. | Often the largest contributor, frequently exceeding 30-40% of the surface due to the high abundance of hydrogen atoms on the molecular periphery. iucr.org |
| H···C/C···H | Contacts between hydrogen and carbon atoms. | These are significant due to the presence of aromatic and aliphatic C-H groups, often contributing around 20-30%. nih.gov |
| O···H/H···O | Hydrogen bonding involving oxygen atoms. | The presence of the carbonyl oxygen in the benzoyl group and potentially other hydrogen bond acceptors leads to a substantial contribution from these contacts, typically in the range of 10-40%. iucr.orgiucr.org |
| N···H/H···N | Interactions involving piperazine nitrogen atoms. | These contacts contribute to the overall stability, particularly if the piperazine nitrogen is protonated or acts as a hydrogen bond acceptor. iucr.org |
| C···C | Pi-pi stacking interactions. | The aromatic ring of the ethylbenzoyl group can engage in π-π stacking, which would be visible as characteristic patterns in the fingerprint plots. nih.gov |
The red spots on the dnorm surface highlight the most significant hydrogen-bonding donors and acceptors. For this compound, strong N-H···O or C-H···O hydrogen bonds involving the carbonyl oxygen would be expected to appear as distinct red regions on the surface, indicating their critical role in the supramolecular assembly. iucr.org
Topological Analysis (AIM, RDG, NBO) for Bonding Characteristics
Topological analysis methods provide a deeper understanding of the electronic structure and bonding within a molecule.
Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. wikipedia.org This method identifies critical points in the electron density to characterize the nature of chemical bonds. For piperazine derivatives, AIM analysis can be used to study intra- and intermolecular hydrogen bonds, such as N-H···O or C-H···O. jksus.org The properties at the bond critical points (BCPs), like the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of bond strength and type (shared-shell covalent vs. closed-shell non-covalent interactions).
Reduced Density Gradient (RDG): RDG analysis is a technique used to visualize and characterize non-covalent interactions (NCIs) in real space. nih.govchemrxiv.org It identifies regions of low electron density and low reduced density gradient, which are indicative of NCIs. These interactions are then color-coded in 3D plots: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net For this compound, RDG analysis would visually confirm the presence and nature of hydrogen bonds and van der Waals contacts identified by Hirshfeld surface analysis.
Table 2: Summary of Topological Analysis Techniques and Expected Findings for this compound
| Analysis Method | Key Information Provided | Expected Insights for this compound |
| AIM | Characterization of bond types (covalent, non-covalent). | Quantification of the strength of intramolecular and intermolecular hydrogen bonds involving the carbonyl oxygen and piperazine nitrogen. jksus.org |
| RDG | Visualization of non-covalent interaction regions. | 3D mapping of hydrogen bonds, van der Waals forces between the ethylphenyl group and adjacent molecules, and potential steric repulsion areas. researchgate.net |
| NBO | Analysis of charge transfer and hyperconjugative interactions. | Quantification of the n → π* interaction across the amide bond, confirming its partial double-bond character and restricted rotation. |
Conformational Analysis and Dynamic Behavior
The flexibility of this compound gives rise to a complex conformational landscape and dynamic behavior, which can be explored using computational methods.
Computational Exploration of the Conformational Landscape
The conformational behavior of this compound is primarily governed by two structural features: the inversion of the piperazine ring and the rotation around the N-C(O) amide bond. nih.govrsc.org
Piperazine Ring Conformation: Like cyclohexane, the six-membered piperazine ring can adopt several conformations, including the stable chair form and higher-energy boat and twist-boat forms. researchgate.netnih.gov For most piperazine derivatives, the chair conformation is the most energetically favorable. wikipedia.org In this conformation, substituents on the nitrogen atoms can be in either axial or equatorial positions. nih.gov
Amide Bond Rotation: The N-C(O) bond in the benzoyl group has a partial double-bond character due to resonance. This restricts free rotation, leading to the existence of distinct rotamers (conformational isomers). nih.govrsc.org This restricted rotation is a well-known feature of amides and results in a significant energy barrier that can often be observed by techniques like temperature-dependent NMR spectroscopy. rsc.org
Computational studies on N-benzoylated piperazines have shown that both the piperazine ring inversion and the amide bond rotation have energy barriers high enough to allow for the co-existence of multiple conformers at room temperature. nih.govrsc.org The relative stability of these conformers is influenced by the substituents on both the phenyl ring and the second piperazine nitrogen.
Molecular Dynamics (MD) Simulations for Time-Dependent Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, offering insights into its flexibility, conformational transitions, and interactions with its environment over time. acs.org
For a molecule like this compound, an MD simulation would typically involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution) and calculating the forces on each atom to model its motion over a period of nanoseconds or longer. uib.noacs.org
Key insights from MD simulations would include:
Conformational Stability: Observing which conformations (e.g., specific chair forms and rotamers) are most stable and frequently populated over the simulation time.
Interaction Dynamics: Analyzing the formation and breaking of hydrogen bonds with surrounding solvent molecules.
Ligand-Receptor Interactions: If simulated with a biological target, MD can reveal the stability of the binding pose and the key interactions that maintain the ligand-protein complex. acs.orgresearchgate.net
Studies on similar phenyl-piperazine scaffolds have used MD simulations to evaluate the stability of their binding in protein active sites, confirming that the scaffold can form stable and favorable interactions. acs.org
Computational Prediction and Correlation with Experimental Spectroscopic Data
A crucial application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model.
Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. scispace.comdergipark.org.tr By calculating the optimized molecular geometry, it is possible to predict various spectroscopic parameters.
NMR Spectra: The chemical shifts of ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). Comparing the calculated chemical shifts with experimental spectra helps in assigning the signals to specific atoms in the molecule. For N-acylpiperazines, DFT calculations can help differentiate the signals corresponding to the different conformers that arise from restricted amide bond rotation. nih.govresearchgate.net
Vibrational Spectra (FTIR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies are often systematically scaled to correct for approximations in the method and to improve agreement with experimental Fourier-Transform Infrared (FTIR) and Raman spectra. scispace.com This correlation helps in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the C=O stretch of the benzoyl group or the N-H vibrations of the piperazine ring.
Studies on various piperazine derivatives have demonstrated a good correlation between DFT-calculated and experimentally measured spectroscopic data, confirming the reliability of the computational models for predicting the structural and electronic properties of these compounds. scispace.comresearchgate.netnih.gov
Academic Research on Derivatives and Analogues of 1 4 Ethylbenzoyl Piperazine
Rational Design and Synthesis of Novel N-Benzoylpiperazine Derivatives
The rational design of N-benzoylpiperazine derivatives involves a targeted approach to creating new molecules with specific desired properties, often for pharmacological applications. rsc.orgmdpi.com This process frequently begins with a lead compound, such as 1-(4-ethylbenzoyl)piperazine, and introduces systematic modifications to enhance activity or selectivity. For instance, researchers design derivatives to act as potential antidepressant, anxiolytic, or antipsychotic agents by targeting specific receptors like serotonin (B10506) (5-HT) and dopamine (B1211576) (D2). rsc.orgnih.govnih.gov
The synthesis of these compounds typically involves the acylation of a piperazine (B1678402) ring. A common and straightforward method is the reaction of piperazine or its substituted variants with a corresponding benzoyl chloride (e.g., 4-ethylbenzoyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct. ontosight.aiiucr.org Alternative methods have been developed for efficiency and milder reaction conditions, such as using coupling agents like 2-(7-aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluroniumhexafluorophosphate (HATU) or 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) to facilitate the amide bond formation between a carboxylic acid and piperazine. tandfonline.comresearchgate.net These methods offer high yields and can be performed at room temperature. researchgate.net
In one study, novel N-cycloalkyl-N-benzoylpiperazine derivatives were synthesized with the aim of producing anxiolytic-like compounds. nih.gov Another research effort focused on creating derivatives targeting the 5-HT1A receptor and brain-derived neurotrophic factor (BDNF) pathway for potential antidepressant effects. nih.gov The synthesis in that case involved reacting substituted benzylpiperazines with chloroacetyl chloride followed by coupling with a dihydroquinolinone core. nih.gov
Table 1: Synthesis Methods for N-Benzoylpiperazine Derivatives
| scienceMethod | biotechReactants | settingsKey Conditions | check_circleAdvantages | sourceReference |
|---|---|---|---|---|
| Acylation with Benzoyl Chloride | Piperazine, Substituted Benzoyl Chloride | Presence of a base (e.g., triethylamine) | Straightforward, widely used | ontosight.aiiucr.org |
| HATU Coupling | Piperazine, Carboxylic Acid | HATU/CH₂Cl₂ | Good yields for amide bond formation | tandfonline.com |
| Triazine-Mediated Acylation | Piperazine, Carboxylic Acid | 2-chloro-4,6-dimethoxy-1,3,5-triazine, room temperature | High yields, short reaction times, mild conditions | researchgate.net |
| Multi-step Synthesis | Substituted piperazines, Chloroacetyl chloride, Dihydroquinolinone | Stepwise coupling reactions | Allows for complex, targeted structures | nih.gov |
Structure-Reactivity Relationships within the Benzoylpiperazine Framework
The structure-reactivity relationship (SAR) of the benzoylpiperazine framework examines how the molecule's chemical structure influences its reactivity and biological interactions. scispace.com The core structure consists of a piperazine ring attached to a benzoyl group. ontosight.ai The electronic properties of the benzoyl group significantly impact the basicity and nucleophilicity of the piperazine nitrogens. The electron-withdrawing nature of the benzoyl group's carbonyl moiety reduces the electron density on the adjacent piperazine nitrogen, making it less basic compared to the distal nitrogen.
Computational studies using Density Functional Theory (DFT) have been employed to analyze the molecular characteristics that define the reactivity of these compounds. researchgate.net The distribution of the molecular electrostatic potential (MESP) around the molecule can predict sites susceptible to electrophilic or nucleophilic attack. For 1-benzoylpiperazine (B87115), the oxygen atom of the carbonyl group typically shows the most negative potential, indicating a likely site for electrophilic interaction, while the hydrogen on the secondary amine of the piperazine ring is a primary site for hydrogen bonding. researchgate.net
The stability and reactivity of benzoylpiperazine derivatives can be further understood through Frontier Molecular Orbital (FMO) analysis. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller energy gap suggests higher reactivity and facilitates intramolecular charge transfer, which can be crucial for the compound's mechanism of action. researchgate.net These theoretical analyses help explain the formation of charge-transfer complexes, for example, between 1-benzoylpiperazine (as an electron donor) and acceptors like p-chloranil. researchgate.net
Exploration of Hybrid Molecular Architectures Incorporating the this compound Moiety
Molecular hybridization is an innovative strategy in drug design where two or more pharmacophores (structural units responsible for biological activity) are combined into a single molecule. nih.gov This approach aims to create hybrid compounds with potentially improved affinity, enhanced efficacy, or a dual mode of action. The benzoylpiperazine moiety is a valuable building block in this strategy due to its favorable pharmacokinetic properties and its ability to act as a versatile scaffold. nih.govmdpi.com
Researchers have synthesized hybrid molecules that fuse the piperazine scaffold with other biologically active frameworks. For example:
Quinoline-Piperazine Hybrids: A series of 4-piperazinylquinoline derivatives were developed by combining the quinoline, piperazinyl, and benzoylamino moieties. nih.gov This design aims to leverage the known antimicrobial properties of each component to create potent new agents against bacteria like Staphylococcus aureus. nih.gov
Chalcone-Piperazine Hybrids: A hybrid compound combining a chalcone (B49325) structure with a piperazine moiety demonstrated significant antitumor activity against several human cancer cell lines, with potency exceeding that of the standard drug cisplatin (B142131) in some cases. nih.gov
Purine-Piperazine Hybrids: The purine (B94841) core, known to interact with enzymes in nucleotide metabolism, has been hybridized with a piperazine-containing side chain. mdpi.com This design aims to create molecules that can simultaneously target nucleoside pathways and other receptors involved in tumor growth, potentially leading to a synergistic anticancer effect. mdpi.com
Table 2: Examples of Hybrid Molecules Incorporating a Piperazine Scaffold
| categoryHybrid Type | join_fullCombined Pharmacophores | biotechIntended Biological Target/Activity | sourceReference |
|---|---|---|---|
| Quinoline-Piperazine | Quinoline + Piperazine + Benzoylamine | Antimicrobial (e.g., S. aureus) | nih.gov |
| Chalcone-Piperazine | Chalcone + Piperazine | Antitumor (e.g., A549, Hela cell lines) | nih.gov |
| Purine-Piperazine | Purine + Piperazine | Anticancer (Nucleoside metabolism pathways) | mdpi.com |
| Resveratrol-Piperazine | Resveratrol + Benzoylpiperazine | Anticancer | tandfonline.com |
Impact of Substituent Effects on Molecular Characteristics
Substituent effects describe how the properties of a core molecule are modified by the addition of different functional groups. libretexts.org In the context of the benzoylpiperazine framework, substituents can be added to the benzoyl ring or the second nitrogen of the piperazine ring. These modifications can profoundly influence the molecule's electronic properties, lipophilicity, conformation, and ultimately, its biological activity. nih.gov
The nature of the substituent on the benzoyl ring—whether it is electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -CF₃)—alters the electron density of the entire benzoylpiperazine system. rsc.org
Electron-donating groups increase the electron density on the aromatic ring and can enhance the basicity of the piperazine nitrogens, which may improve binding to certain biological targets like serotonin and dopamine receptors.
Electron-withdrawing groups decrease the electron density of the ring and reduce the basicity of the piperazine nitrogen. This can strengthen charge-transfer interactions with electron-rich biological molecules.
These electronic effects are often quantified using theoretical tools like Molecular Electrostatic Potential (MESP) analysis, which can classify substituents based on their electron-donating or -withdrawing strength. rsc.org The position of the substituent (ortho, meta, or para) is also critical. For instance, in a study of PARP-1 inhibitors based on a benzoylpiperazine scaffold, compounds with a substituent at the para-position of the benzoyl ring were generally more active than those with meta or ortho substitutions. mdpi.com This highlights the importance of substituent placement for optimal interaction with a biological target.
Table 3: Influence of Substituents on Benzoylpiperazine Properties
| functionsSubstituent Type (on Benzoyl Ring) | electric_boltElectronic Effect | bubble_chartImpact on Molecular Properties | biotechPotential Biological Consequence |
|---|---|---|---|
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases electron density on the ring | Increases basicity of piperazine nitrogens | Enhanced binding to certain receptors (e.g., serotonin, dopamine) |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Decreases electron density on the ring | Reduces basicity of piperazine nitrogen; enhances electron-accepting capacity | Stronger charge-transfer interactions; altered receptor affinity mdpi.com |
| Halogens (e.g., -F, -Cl, -Br) | Inductively withdrawing, weakly deactivating | Increases lipophilicity; alters binding conformation | Can improve membrane permeability and target engagement nih.govmdpi.com |
Development and Validation of Advanced Analytical Methods for 1 4 Ethylbenzoyl Piperazine
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone of pharmaceutical and chemical analysis, offering high resolution and sensitivity for the separation and quantification of compounds. jneonatalsurg.com For 1-(4-Ethylbenzoyl)piperazine, various HPLC methods have been tailored to address specific analytical challenges, from routine purity checks to the complex separation of closely related substances.
Development of Robust HPLC-UV Methods for Purity Assessment
The development of a robust HPLC-UV method is critical for assessing the purity of this compound. These methods are designed to be precise, accurate, and resilient to minor variations in operational parameters. A typical method involves a reversed-phase approach, utilizing a C18 column, which is effective for separating non-polar to moderately polar compounds.
A study detailing the analysis of a related piperazine (B1678402) derivative for an active pharmaceutical ingredient (API) highlights a common approach. The method was validated for a range of parameters including limit of detection (LOD), limit of quantification (LOQ), accuracy, linearity, precision, and robustness. jocpr.com While specific operational details for this compound are not publicly available, a general methodology can be inferred.
Table 1: Illustrative HPLC-UV Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and Phosphate Buffer (pH adjusted) |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 240 nm) rjptonline.org |
| Column Temperature | 30°C researchgate.net |
| Injection Volume | 10 µL semanticscholar.org |
The selection of the UV detection wavelength is crucial and is determined by the ultraviolet absorbance spectrum of this compound. The robustness of such a method is confirmed by intentionally varying parameters like flow rate and column temperature and observing that the results remain within acceptable limits. jocpr.com
Chromatographic Separation Strategies for Isomers and Impurities
The synthesis of this compound can result in the formation of isomers and other process-related impurities that may have different chemical and pharmacological properties. Therefore, the development of chromatographic methods capable of separating these closely related species is essential for ensuring the quality and consistency of the final product.
Strategies for separating isomers and impurities often involve the use of high-resolution columns and the optimization of mobile phase composition. researchgate.net For instance, different chiral stationary phases can be employed to separate enantiomers or diastereomers. jocpr.com In the case of positional isomers or other structurally similar impurities, adjustments to the mobile phase, such as altering the pH or the organic modifier, can significantly impact selectivity and resolution. nih.gov
While specific examples for this compound are not detailed in the provided search results, the general principles of chromatographic theory guide this process. The goal is to achieve baseline separation of all potential impurities from the main compound peak. researchgate.net
Chemical Derivatization Techniques for Enhanced Analytical Sensitivity
For the trace analysis of compounds that lack a strong chromophore or are present at very low concentrations, chemical derivatization can be employed to enhance their detectability by HPLC-UV. jocpr.com This technique involves reacting the analyte with a derivatizing agent to form a new compound with improved chromatographic or detection characteristics.
A common strategy for piperazine and its derivatives, which may lack strong UV absorbance, is to introduce a UV-active moiety. researchgate.net For example, a method was developed for analyzing piperazine in an API by reacting it with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative. jocpr.comjocpr.com This allowed for the detection of piperazine at low levels using standard HPLC-UV instrumentation. jocpr.com Another approach involves derivatization with benzaldehyde (B42025) to form a UV-active derivative. researchgate.net
These techniques, while not specifically documented for this compound, demonstrate a viable strategy for enhancing analytical sensitivity should the need arise. The reaction must be shown to be reliable and not interfere with the analysis of the primary compound. jocpr.comjocpr.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. semanticscholar.org This makes it particularly well-suited for the trace analysis and unambiguous identification of compounds like this compound and its impurities. nih.gov
LC-MS/MS, a tandem mass spectrometry technique, offers even greater specificity and sensitivity. researchgate.net In this method, the analyte is first separated by LC, then ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific fingerprint for the compound of interest. This is invaluable for confirming the identity of trace-level impurities and for quantitative analysis in complex matrices. researchgate.net
A selective and sensitive LC-MS/MS method was developed for the quantification of a genotoxic impurity in a pharmaceutical product, achieving a limit of quantification of 0.03 ppm. researchgate.net Similar methodologies can be applied to this compound for the detection and quantification of trace-level impurities.
Table 2: Illustrative LC-MS/MS Parameters for Trace Analysis
| Parameter | Condition |
| LC Column | C18 Symmetry (100 mm x 4.6 mm, 3.5 µm) researchgate.net |
| Mobile Phase | 5.0 mM Ammonium (B1175870) Acetate–Acetonitrile (30:70, v/v) researchgate.net |
| Ionization Source | Positive Electrospray Ionization (ESI) researchgate.net |
| MS Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
The development of an LC-MS method would involve optimizing the ionization source parameters and selecting appropriate precursor and product ions for MRM transitions to ensure maximum sensitivity and specificity for this compound.
Validation of Analytical Methods According to Academic and Regulatory Guidelines
The validation of analytical methods is a critical step to ensure that they are suitable for their intended purpose. jneonatalsurg.com This process involves a series of experiments to demonstrate that the method is accurate, precise, specific, linear, and robust. Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for the validation of analytical procedures. rjptonline.org
The validation of the analytical methods for this compound would include the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. mdpi.com
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. medicinescience.org
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. jocpr.com
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies by spiking the sample matrix with a known amount of the analyte. jocpr.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision and analyst-to-analyst variability). jocpr.commdpi.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.com
Successful validation of these analytical methods ensures the reliability of data generated for quality control, stability studies, and regulatory submissions for this compound.
Supramolecular Chemistry and Self Assembly Potential of 1 4 Ethylbenzoyl Piperazine
Investigation of Non-Covalent Interactions Leading to Supramolecular Architectures
The supramolecular behavior of 1-(4-ethylbenzoyl)piperazine is governed by a combination of non-covalent interactions, which dictate its assembly into larger, ordered structures. The key interactions expected to play a role are hydrogen bonding, π-π stacking, and van der Waals forces.
The tertiary amide group in this compound lacks a hydrogen bond donor but possesses a carbonyl oxygen that can act as a hydrogen bond acceptor. The secondary amine in the piperazine (B1678402) ring, however, provides a hydrogen bond donor (N-H) and an acceptor (the nitrogen atom itself). This combination allows for the formation of hydrogen-bonded networks. For instance, in similar piperazine derivatives, N-H···O and N-H···N hydrogen bonds are common, leading to the formation of chains or more complex architectures. acs.org
The aromatic ring of the benzoyl group is electron-poor due to the withdrawing effect of the carbonyl group, which makes it a candidate for π-π stacking interactions. These interactions can occur with other aromatic systems, including those of neighboring this compound molecules. mdpi.com The ethyl group on the phenyl ring can also influence these interactions through steric effects and by contributing to van der Waals forces.
Table 1: Potential Non-Covalent Interactions in this compound and Their Significance
| Interaction Type | Donor/Acceptor Groups | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding | N-H (piperazine) as donor; C=O (amide) and N (piperazine) as acceptors | Formation of one-dimensional chains or two-dimensional sheets, directing the primary structure of the assembly. |
| π-π Stacking | Aromatic ring of the benzoyl group | Stabilization of the supramolecular structure through parallel or offset stacking arrangements. |
| C-H···π Interactions | C-H bonds of the ethyl group and piperazine ring with the aromatic ring | Contribution to the overall stability and fine-tuning of the molecular packing. |
| van der Waals Forces | Ethyl group and piperazine ring | Non-directional attractive forces that contribute to the cohesive energy of the solid state. |
Potential as Building Blocks for Self-Assembled Systems
The ability of this compound to engage in multiple non-covalent interactions makes it a promising building block for the construction of self-assembled systems. The concept of self-assembly relies on the spontaneous organization of molecules into well-defined structures. google.com The directionality of hydrogen bonds and the cooperative nature of π-π stacking can guide the assembly of this compound into predictable and ordered arrangements.
In related systems, such as aromatic amides, the interplay between hydrogen bonding and π-stacking has been shown to result in the formation of various supramolecular motifs, including tapes, ribbons, and sheets. nih.gov The specific geometry of this compound, with the flexible piperazine ring and the substituted benzoyl group, could lead to the formation of unique three-dimensional structures.
Applications as Linkers or Components in Metal-Organic Frameworks (MOFs) or other Supramolecular Systems
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. researchgate.net The piperazine moiety in this compound can be functionalized to introduce coordinating groups, such as carboxylates or pyridyls, which can then bind to metal centers to form MOFs. In such a scenario, the core this compound structure would act as a linker, bridging metal nodes and defining the porous structure of the framework.
The use of piperazine-containing linkers in MOFs has been explored to introduce specific functionalities and to control the pore environment. researchgate.netsemanticscholar.org The ethylbenzoyl group of the linker would project into the pores of the MOF, influencing its properties, such as gas sorption and guest selectivity. The ethyl group, being hydrophobic, could enhance the affinity of the MOF for non-polar guest molecules.
Beyond MOFs, this compound derivatives could be incorporated into other supramolecular systems, such as molecular capsules or cages. By designing appropriate complementary molecules that can recognize and bind to the benzoylpiperazine unit, it is possible to construct complex host-guest systems with potential applications in sensing, catalysis, or controlled release.
Table 2: Potential Roles of this compound in Supramolecular Systems
| Supramolecular System | Role of this compound | Potential Application |
| Metal-Organic Frameworks (MOFs) | As a functionalized linker connecting metal nodes | Gas storage, separation, catalysis |
| Molecular Capsules/Cages | As a component of the host structure | Encapsulation of guest molecules, drug delivery |
| Self-Assembled Monolayers | As a building block for surface modification | Functional coatings, sensors |
| Supramolecular Gels | As a gelator molecule forming fibrous networks | Smart materials, tissue engineering |
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design
Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations, suggest optimal reaction conditions, and even design entire synthetic pathways from scratch. For instance, in the synthesis of various piperazine-containing drugs, AI could be employed to navigate the complexities of N-alkylation and N-arylation reactions, which are fundamental to creating diverse derivatives. mdpi.com These processes often involve challenges such as regioselectivity and the need for specific catalysts and reaction conditions, all of which can be modeled and optimized by machine learning algorithms. mdpi.comgyanvihar.org The synthesis of related structures, such as 1,4-disubstituted piperazine-2,5-diones, has been shown to be a multi-step process that could be streamlined through the predictive power of AI.
The future integration of AI in the synthesis of 1-(4-ethylbenzoyl)piperazine could involve:
Reaction Condition Optimization: Machine learning models could predict the optimal solvents, temperatures, and catalysts for the acylation of piperazine (B1678402) with 4-ethylbenzoyl chloride.
Automated Synthesis: The combination of AI-designed syntheses with robotic platforms could enable the high-throughput synthesis and screening of novel this compound derivatives.
Advanced Theoretical Modeling for Predicting Novel Derivatives
Advanced theoretical modeling and computational chemistry are becoming increasingly vital in the rational design of new molecules with desired properties. For this compound, these methods can be used to predict the biological activities and physicochemical properties of novel derivatives without the need for laborious and costly experimental synthesis and testing in the initial stages.
Molecular docking is a prominent computational technique used to predict the binding affinity and interaction of a ligand with a target protein. smolecule.com This approach is widely applied to piperazine derivatives to explore their potential as therapeutic agents. smolecule.comnih.govmdpi.com For example, molecular docking studies on other phenylpiperazine derivatives have been used to investigate their anticancer potential by modeling their interactions with targets like topoisomerase IIα. nih.govmdpi.com Similarly, the interaction of piperazine derivatives with neurotransmitter receptors has been studied to assess their potential as antidepressants. smolecule.com
For this compound, theoretical modeling could be used to:
Predict Biological Activity: By docking this compound and its hypothetical derivatives into the binding sites of various enzymes and receptors, researchers can screen for potential biological targets and predict efficacy.
Structure-Activity Relationship (SAR) Studies: Computational models can help in understanding how modifications to the ethylbenzoyl or piperazine moieties affect the compound's activity, guiding the synthesis of more potent and selective analogs.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, which is crucial for drug development.
The use of these predictive models allows for a more targeted approach to drug discovery, saving time and resources by prioritizing the synthesis of compounds with the highest probability of success.
Exploration of Catalytic Properties of Piperazine-Based Systems
Piperazine and its derivatives are not only building blocks for pharmaceuticals but also show significant promise as catalysts in a variety of organic reactions. gyanvihar.orgrsc.orgsciforum.netresearchgate.nettandfonline.com The two nitrogen atoms in the piperazine ring provide functional centers that can be exploited to create effective catalytic systems. sciforum.net
Research has demonstrated the catalytic activity of piperazine-based systems in several contexts:
Phase Transfer Catalysis: Piperazine can be functionalized to create quaternary ammonium (B1175870) salts that act as efficient phase transfer catalysts, facilitating reactions between reagents in different phases. sciforum.net
Nanocatalysts: Piperazine-based ionic liquids immobilized on nanoparticles, such as ZnO NPs and SiO2 NPs, have been shown to be effective catalysts for the synthesis of benzoxazoles and benzimidazoles. rsc.org
Heterogeneous Catalysis: A piperazine-based poly(amic acid) has been used as a recyclable, heterogeneous catalyst for the multicomponent synthesis of pyrrolidinone scaffolds. tandfonline.com
Metal-Based Ionic Liquids: Metal-based ionic liquids incorporating piperazine have been used to enhance the efficiency of synthesizing piperazine derivatives, offering a more sustainable and reusable catalytic system. gyanvihar.org
Schiff Base Complexes: Piperazine-based metal-Schiff base complexes have been investigated for their catalytic activities in various organic transformations. researchgate.net
These examples highlight the versatility of the piperazine scaffold in catalysis. Future research could explore the potential of this compound itself or its derivatives as catalysts or catalyst precursors. The presence of the benzoyl group could influence the electronic properties of the piperazine nitrogens, potentially tuning the catalytic activity.
| Catalyst System | Reaction Type | Key Features |
| Piperazine-based quaternary ammonium salts | Phase Transfer Catalysis | Facilitates reactions between immiscible phases. sciforum.net |
| Piperazine ionic liquids on ZnO/SiO2 NPs | Synthesis of benzoxazoles/benzimidazoles | High efficiency, solvent-free conditions, catalyst recyclability. rsc.org |
| Piperazine-based poly(amic acid) | Multicomponent synthesis of pyrrolidinones | Heterogeneous, recyclable, green solvent. tandfonline.com |
| Metal-based ionic liquids with piperazine | Synthesis of piperazine derivatives | Enhanced efficiency, sustainability, reusability. gyanvihar.org |
| Piperazine-based metal-Schiff base complexes | Various organic transformations | Versatile catalytic activity. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic strategies for preparing 1-(4-Ethylbenzoyl)piperazine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of this compound derivatives typically involves coupling reactions between substituted benzoic acids and piperazine precursors. For example, 1-aroylpiperazines can be synthesized using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent to activate the carboxylic acid group, followed by nucleophilic substitution with N-(4-substituted phenyl)piperazine. Key parameters to optimize include solvent selection (e.g., DCM for acylation reactions), stoichiometric ratios of reagents, and reaction time (monitored via TLC). Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate high-purity products .
Q. Which analytical techniques are most effective for characterizing structural isomers of piperazine derivatives like this compound?
- Methodological Answer : Raman microspectroscopy, combined with multivariate analysis (e.g., PCA and LDA), is highly effective for distinguishing structural isomers. For example, laser power (20 mW) and scan numbers (128–256) enhance spectral resolution for differentiating substituent positions (e.g., ortho vs. para isomers). GC-EI-MS and NMR (¹H/¹³C) further validate molecular identity, with fragmentation patterns and coupling constants resolving positional ambiguities in aryl or alkyl substituents .
Advanced Research Questions
Q. How can crystallographic and supramolecular interaction analyses elucidate the stability and reactivity of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intramolecular interactions such as C–H⋯O hydrogen bonding and π-π stacking, which stabilize supramolecular assemblies. For instance, disordered aroyl rings (e.g., in halogen-substituted derivatives) can be modeled with partial occupancy factors. Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals forces), while thermal gravimetric analysis (TGA) correlates structural stability with decomposition temperatures .
Q. What experimental designs are recommended to evaluate the dopamine receptor binding affinity of this compound analogs?
- Methodological Answer : Radioligand displacement assays using [³H]SCH-23390 (D1 receptor) or [³H]raclopride (D2 receptor) in transfected HEK293 cells are standard. Competitive binding curves (IC₅₀ values) are generated via nonlinear regression. Molecular docking studies (e.g., AutoDock Vina) predict binding poses, focusing on interactions with conserved residues (e.g., Asp114 in D3 receptors). Cross-validation with in vivo microdialysis in rodent models assesses functional neurotransmitter release (e.g., dopamine in striatal regions) .
Q. How can contradictions between in vitro and in vivo pharmacological data for this compound analogs be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier permeability) or metabolite interference. Strategies include:
- Pharmacokinetic Profiling : LC-MS/MS quantification of plasma and brain tissue concentrations to correlate exposure with effect.
- Metabolite Identification : High-resolution mass spectrometry (HRMS) to detect active/inactive metabolites.
- Receptor Reserve Analysis : Functional assays (e.g., cAMP accumulation) to differentiate partial vs. full agonism.
- Computational Modeling : QSPR models linking logP and polar surface area (TPSA) to bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
